molecular formula C11H7ClF6O2S B14039474 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14039474
M. Wt: 352.68 g/mol
InChI Key: PHJGHJATIJMZJE-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, trifluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring Substituents: The trifluoromethoxy and trifluoromethylthio groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Formation of the Propan-2-one Moiety: The final step involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

    Chemical Biology: It is employed in the study of biochemical pathways and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups enhance the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(3-(trifluoromethoxy)phenyl)propan-2-one: Lacks the trifluoromethylthio group, resulting in different chemical properties.

    1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one: Lacks the trifluoromethoxy group, affecting its reactivity and applications.

Uniqueness

1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C11H7ClF6O2S

Molecular Weight

352.68 g/mol

IUPAC Name

1-chloro-1-[3-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6O2S/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3

InChI Key

PHJGHJATIJMZJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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